molecular formula C19H18N2O3 B5833555 N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide

N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide

Cat. No.: B5833555
M. Wt: 322.4 g/mol
InChI Key: XSPJNEZUSFANFX-BSNOEWQHSA-N
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Description

N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound features a benzodioxole moiety, which is known for its presence in various biologically active molecules

Properties

IUPAC Name

N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14(20-21-19(22)12-15-5-3-2-4-6-15)7-8-16-9-10-17-18(11-16)24-13-23-17/h2-11H,12-13H2,1H3,(H,21,22)/b8-7+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPJNEZUSFANFX-BSNOEWQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC=C1)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone. In this case, the reaction involves piperonal (1,3-benzodioxole-5-carbaldehyde) and a suitable hydrazide precursor under basic conditions, such as potassium hydroxide in ethanol . The reaction is often carried out under ultrasonic irradiation to enhance the yield and reaction rate .

Chemical Reactions Analysis

N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Scientific Research Applications

N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide has several applications in scientific research:

    Medicinal Chemistry: Due to its structural features, this compound is investigated for its potential as an anticancer agent.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as cell division in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide can be compared with other compounds containing the benzodioxole moiety, such as:

N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide stands out due to its unique hydrazide linkage, which imparts distinct chemical reactivity and biological activity.

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